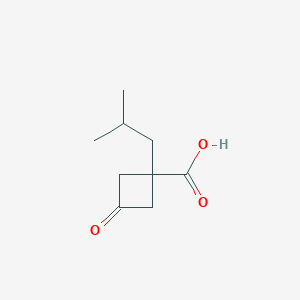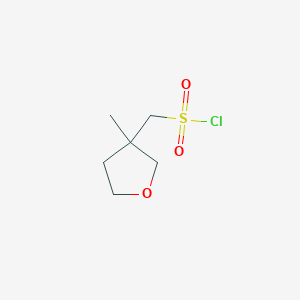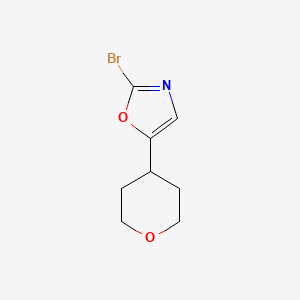
5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol, or BTN for short, is an important organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a thiol group, a 5-membered ring, and a 6-membered ring. BTN is an important building block for organic synthesis, and has been used for the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, BTN has been used in the development of new catalysts, materials, and sensors.
Applications De Recherche Scientifique
BTN has a wide range of applications in scientific research. It can be used as a building block for organic synthesis, and has been used in the development of new catalysts, materials, and sensors. In addition, BTN has been used in the development of new pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of organic compounds, such as thiols, amines, and carboxylic acids. Furthermore, BTN has been used in the synthesis of polymer materials, and in the development of new catalysts for organic reactions.
Mécanisme D'action
The mechanism of action of BTN is not fully understood. However, it is believed that the thiol group of BTN is responsible for its reactivity. The thiol group is able to react with a variety of substrates, such as amines, carboxylic acids, and alcohols. The thiol group is also able to react with other heterocyclic compounds, such as 1,2,4-triazole and 1,2,3-triazole. The reaction of BTN with these substrates is believed to be responsible for its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTN are not fully understood. However, it is believed that BTN may have a number of beneficial effects, such as antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, BTN has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, BTN has been shown to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BTN in laboratory experiments has a number of advantages. BTN is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, BTN is a relatively stable compound, and can be stored for long periods of time without significant degradation. Furthermore, BTN is a relatively non-toxic compound, and is safe to handle in laboratory settings.
However, there are also some limitations to the use of BTN in laboratory experiments. For example, BTN is a relatively unreactive compound, and can be difficult to work with in certain reactions. In addition, BTN is a relatively insoluble compound, and can be difficult to dissolve in certain solvents. Furthermore, BTN is a relatively unstable compound, and can decompose when exposed to certain conditions, such as high temperatures and strong acids.
Orientations Futures
The future of BTN is very promising. BTN has a wide range of potential applications in scientific research, and its potential applications are only beginning to be explored. In the future, BTN may be used in the development of new pharmaceuticals, agrochemicals, and dyes. In addition, BTN may be used in the development of new catalysts, materials, and sensors. Furthermore, BTN may be used in the synthesis of new organic compounds, such as thiols, amines, and carboxylic acids. Finally, BTN may be used in the development of new polymer materials, and in the development of new catalysts for organic reactions.
Méthodes De Synthèse
BTN can be synthesized using a variety of methods. The most commonly used method is the reaction of 6-bromonaphthalene-2-thiol with 1,2,4-triazole in a solvent such as methanol or ethanol. The reaction usually occurs at room temperature and is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of the desired product, BTN, and by-products, such as water, alcohol, and other organic compounds. The reaction can be further purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
5-(6-bromonaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGYXBDGTHSDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)




![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
